molecular formula C10H12N4O2 B13866909 1-(1-Nitrobutan-2-yl)benzotriazole

1-(1-Nitrobutan-2-yl)benzotriazole

Cat. No.: B13866909
M. Wt: 220.23 g/mol
InChI Key: FOOPTWIJSIJPPG-UHFFFAOYSA-N
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Description

1-(1-Nitrobutan-2-yl)benzotriazole is a compound that belongs to the benzotriazole family, known for its versatile applications in various fields of chemistry. Benzotriazole derivatives are widely recognized for their unique physicochemical properties, which make them valuable in synthetic chemistry, medicinal chemistry, and material science .

Preparation Methods

The synthesis of 1-(1-Nitrobutan-2-yl)benzotriazole typically involves the reaction of benzotriazole with nitrobutane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial production methods for benzotriazole derivatives often involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

1-(1-Nitrobutan-2-yl)benzotriazole undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal hydrides, and various bases and acids. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzotriazole ring .

Mechanism of Action

The mechanism of action of 1-(1-Nitrobutan-2-yl)benzotriazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The benzotriazole moiety can also participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity .

Comparison with Similar Compounds

1-(1-Nitrobutan-2-yl)benzotriazole can be compared with other benzotriazole derivatives, such as:

  • 5-Chlorobenzotriazole
  • 5-Methylbenzotriazole
  • 1H-Benzotriazole

These compounds share similar structural features but differ in their substituents, which can significantly influence their reactivity and applications. For example, 5-chlorobenzotriazole has been shown to have higher corrosion inhibition efficiency compared to benzotriazole itself .

Properties

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

1-(1-nitrobutan-2-yl)benzotriazole

InChI

InChI=1S/C10H12N4O2/c1-2-8(7-13(15)16)14-10-6-4-3-5-9(10)11-12-14/h3-6,8H,2,7H2,1H3

InChI Key

FOOPTWIJSIJPPG-UHFFFAOYSA-N

Canonical SMILES

CCC(C[N+](=O)[O-])N1C2=CC=CC=C2N=N1

Origin of Product

United States

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